SPP-86

Description

Properties

IUPAC Name |

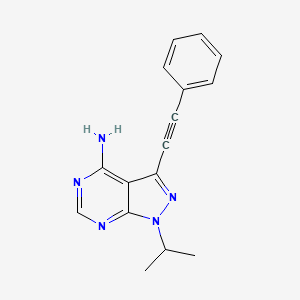

3-(2-phenylethynyl)-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5/c1-11(2)21-16-14(15(17)18-10-19-16)13(20-21)9-8-12-6-4-3-5-7-12/h3-7,10-11H,1-2H3,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQOIRTDBHMDWMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=NC=NC(=C2C(=N1)C#CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SPP-86: A Potent and Selective RET Inhibitor for Cancer Research

An In-depth Technical Guide on the Discovery, Synthesis, and Biological Evaluation of SPP-86

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective, cell-permeable inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] With an IC50 of 8 nM, this compound has emerged as a valuable tool for studying RET-driven oncogenic signaling and a potential starting point for the development of novel therapeutics for cancers harboring RET alterations.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its activity in various cancer models.

Introduction to RET and RET Inhibitors

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1] Aberrant RET activation, through mutations or chromosomal rearrangements, is a known driver in several types of cancer, including medullary thyroid carcinoma (MTC), non-small cell lung cancer (NSCLC), and breast cancer.[2][3] This has made RET an attractive target for cancer therapy.

RET inhibitors are small molecules designed to block the kinase activity of the RET protein, thereby inhibiting downstream signaling pathways that promote tumor growth and survival. This compound is a selective inhibitor that has demonstrated significant efficacy in preclinical models of RET-driven cancers.[1]

Discovery and Synthesis of this compound

This compound, also known as 1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, was identified through a medicinal chemistry effort to develop novel RET kinase inhibitors.[4] The synthesis of this compound follows a multi-step procedure starting from commercially available reagents.

Chemical Synthesis of this compound

The synthesis of this compound (designated as compound 7a in the original publication) involves the construction of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the phenylethynyl side chain via a Sonogashira coupling reaction.[4]

Experimental Protocol: Synthesis of 1-isopropyl-3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (this compound)

Step 1: Synthesis of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

-

To a solution of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine in a suitable solvent, add a base and 2-iodopropane.

-

Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, the product is isolated by filtration and purified by recrystallization or column chromatography.

Step 2: Sonogashira Coupling to yield this compound

-

To a solution of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in a suitable solvent (e.g., DMF or dioxane), add phenylacetylene, a palladium catalyst (e.g., Pd(PPh3)4), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

-

The reaction mixture is heated under an inert atmosphere until the reaction is complete.

-

The crude product is then purified by column chromatography to yield this compound as a solid.

Note: This is a generalized procedure based on typical synthetic routes for this class of compounds. For a detailed, step-by-step protocol, please refer to the supporting information of Dinér et al., J. Med. Chem. 2012, 55, 10, 4872–4876.

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of RET kinase activity. Its mechanism of action involves binding to the ATP-binding pocket of the RET kinase domain, thereby preventing the phosphorylation of RET and the activation of its downstream signaling pathways.

In Vitro Kinase Inhibition

This compound exhibits potent and selective inhibition of RET kinase.

| Kinase | IC50 (nM) |

| RET | 8 [1] |

Table 1: In vitro kinase inhibitory activity of this compound.

Inhibition of RET Signaling in Cancer Cells

This compound effectively inhibits RET-mediated signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, in cancer cells.[1][5]

Experimental Protocol: Western Blot Analysis of RET Signaling

-

Cell Culture and Treatment: Culture cancer cell lines (e.g., TPC1 for RET/PTC1 rearrangement, MCF-7 for GDNF-induced RET activation) in appropriate media. Treat cells with varying concentrations of this compound for a specified duration (e.g., 90 minutes for phosphorylation studies).[6]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against p-RET, total RET, p-ERK1/2, total ERK1/2, p-Akt, and total Akt overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Anti-proliferative and Apoptotic Effects

This compound has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.

| Cell Line | Cancer Type | Genetic Alteration | IC50 (µM) |

| TPC1 | Thyroid Carcinoma | RET/PTC1 | ~0.1-1[6] |

| MCF-7 | Breast Cancer | - | Not specified |

| A375 | Melanoma | BRAF V600E | 12.18 ± 2.69 (24h), 8.05 ± 2.62 (48h)[5] |

| A2058 | Melanoma | BRAF V600E | 17.78 ± 1.75 (24h), 12.58 ± 1.84 (48h)[5] |

Table 2: Anti-proliferative activity of this compound in various cancer cell lines.

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for the desired time period (e.g., 72 hours).[6]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizing Pathways and Workflows

RET Signaling Pathway

The following diagram illustrates the canonical RET signaling pathway and the point of inhibition by this compound.

Caption: Canonical RET signaling pathway and inhibition by this compound.

Experimental Workflow: Western Blotting

The following diagram outlines the key steps in performing a western blot analysis to assess the effect of this compound on RET signaling.

Caption: Western blot experimental workflow.

Conclusion

This compound is a potent and selective RET inhibitor that serves as a critical research tool for investigating the role of RET kinase in cancer. Its well-defined synthesis and characterized biological activity make it a valuable compound for academic and industrial researchers in the field of oncology and drug discovery. This guide provides the foundational knowledge and experimental protocols to facilitate the use of this compound in further research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Organ Preservation in Rectal Adenocarcinoma: a phase II randomized controlled trial evaluating 3-year disease-free survival in patients with locally advanced rectal cancer treated with chemoradiation plus induction or consolidation chemotherapy, and total mesorectal excision or nonoperative management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

SPP-86: A Potent and Selective RET Tyrosine Kinase Inhibitor for Research and Drug Development

An In-depth Technical Guide

Abstract

SPP-86 is a potent, cell-permeable, and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. With a half-maximal inhibitory concentration (IC50) in the low nanomolar range, this compound serves as a critical tool for investigating RET-driven signaling pathways and as a promising scaffold for the development of targeted cancer therapeutics. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for the characterization of this compound and its effects on cellular signaling and proliferation are provided, along with a summary of its known kinase selectivity. This guide is intended for researchers, scientists, and drug development professionals working in oncology and kinase inhibitor research.

Chemical Structure and Properties

This compound, with the IUPAC name 1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a small molecule inhibitor belonging to the pyrazolopyrimidine class of compounds. Its structure features a pyrazolopyrimidine core, which is a common scaffold in kinase inhibitors, substituted with an isopropyl group and a phenylethynyl moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Synonyms | SPP 86, SPP86 | |

| CAS Number | 1357349-91-7 | |

| Molecular Formula | C16H15N5 | |

| Molecular Weight | 277.32 g/mol | |

| Appearance | Solid | |

| Purity | ≥98% | |

| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol | |

| Storage | Store at +4°C |

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of the RET tyrosine kinase, with a reported IC50 of 8 nM.[1][2] RET is a receptor tyrosine kinase that plays a crucial role in the development and maintenance of the nervous and renal systems. Aberrant RET activation, through mutations or fusions, is a known driver in several types of cancer, including thyroid and lung cancers.

This compound exerts its biological effects by inhibiting the autophosphorylation of RET, which in turn blocks the activation of downstream signaling pathways critical for cell proliferation and survival. The primary pathways affected are the Phosphatidylinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK) signaling cascades.[1]

Kinase Selectivity

While this compound is a potent RET inhibitor, it also exhibits inhibitory activity against other kinases, albeit at higher concentrations. Understanding the selectivity profile is crucial for interpreting experimental results and for its potential therapeutic development.

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC50 (nM) |

| RET | 8 |

| EphA1 | >100 |

| FGFR1 | >100 |

| Flt4 | >100 |

| Lck | >100 |

| Yes | >100 |

| Data presented is a summary from available literature. A comprehensive kinase panel screening would provide a more detailed profile. |

Experimental Protocols

The following protocols are provided as a guide for the in vitro characterization of this compound. These are based on methodologies reported in the literature for this compound and similar kinase inhibitors.

Synthesis of this compound

The synthesis of this compound (1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) can be achieved through a multi-step process, with key steps often involving the construction of the pyrazolopyrimidine core followed by Sonogashira coupling to introduce the phenylethynyl group. A general synthetic scheme is outlined below. For a detailed, step-by-step procedure, it is recommended to consult the primary literature on the synthesis of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines.[3]

In Vitro RET Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against the RET kinase.

Materials:

-

Recombinant human RET kinase

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

ATP (at Km for RET)

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound stock solution (10 mM in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. The final concentrations should typically range from 1 nM to 10 µM.

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the RET kinase and peptide substrate in kinase buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Proliferation Assay

This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines with known RET alterations (e.g., TPC-1 with RET/PTC1 rearrangement) and RET-negative lines for selectivity.

Materials:

-

TPC-1 and MCF-7 cell lines

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

Procedure:

-

Seed TPC-1 or MCF-7 cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

-

Allow the cells to attach overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound or medium with DMSO (vehicle control).

-

Incubate the plate for 72 hours at 37°C with 5% CO2.

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.

Western Blot Analysis of RET Signaling Pathways

This protocol outlines a method to analyze the phosphorylation status of key proteins in the RET signaling pathways following treatment with this compound.

Materials:

-

TPC-1 or MCF-7 cells

-

Serum-free medium

-

This compound stock solution (10 mM in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-RET (Tyr1062), anti-total-RET, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-GAPDH or β-actin.

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 2 hours.[4]

-

For MCF-7 cells, stimulate with a RET ligand like GDNF (10 ng/mL) for 30 minutes before lysis.[4]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate 20-30 µg of protein per lane by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of the RET tyrosine kinase. Its high potency and selectivity, combined with its cell permeability, make it an excellent tool for in vitro and cell-based assays. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of this compound on RET signaling and cancer cell biology. Further characterization of its pharmacokinetic and pharmacodynamic properties will be essential for its potential translation into a clinical candidate.

References

SPP-86 Mechanism of Action in Thyroid Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPP-86 is an investigational small molecule inhibitor targeting the RET (rearranged during transfection) tyrosine kinase. Preclinical studies have demonstrated its potential as an anti-tumor agent in specific subtypes of thyroid cancer. This document provides a comprehensive overview of the mechanism of action of this compound in thyroid cancer, focusing on its effects on key signaling pathways, cellular processes, and its differential activity based on the underlying genetic drivers of the tumor. The information presented herein is based on available preclinical data and is intended to serve as a technical resource for researchers and professionals in the field of oncology drug development.

Introduction to this compound and its Target

This compound is a potent and selective inhibitor of the RET proto-oncogene, a receptor tyrosine kinase that plays a crucial role in the development and progression of several cancers, including medullary and papillary thyroid carcinomas.[1] Activating mutations or rearrangements of the RET gene lead to constitutive kinase activity, driving uncontrolled cell proliferation, survival, and migration.[1][2] this compound is designed to bind to the ATP-binding pocket of the RET kinase domain, thereby blocking its phosphotransferase activity and inhibiting downstream signaling cascades.

Core Mechanism of Action: Inhibition of RET Signaling

The primary mechanism of action of this compound in thyroid cancer is the targeted inhibition of the RET tyrosine kinase.[3][4] This inhibition disrupts the aberrant signaling pathways that are constitutively activated in RET-driven thyroid cancers.

Downstream Signaling Pathways Affected

Preclinical evidence indicates that this compound effectively suppresses two major downstream signaling pathways crucial for tumor cell survival and proliferation: the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Mitogen-activated protein kinase (MAPK) pathway.[3][4]

-

PI3K/AKT Pathway: This pathway is a critical regulator of cell survival, growth, and metabolism.[5][6] By inhibiting RET, this compound prevents the activation of PI3K and the subsequent phosphorylation of AKT, leading to decreased pro-survival signals and the induction of apoptosis.[3]

-

MAPK/ERK Pathway: The MAPK pathway, which includes RAS, RAF, MEK, and ERK, is a central signaling cascade that controls cell proliferation, differentiation, and migration.[5] this compound has been shown to selectively inhibit RET-induced phosphorylation of ERK1/2 in thyroid cancer cell lines with RET alterations.[3][4]

Role of RET-FAK Crosstalk

Interestingly, in the TPC1 papillary thyroid cancer cell line, which expresses the RET/PTC1 rearrangement, the inhibition of RET phosphorylation by this compound required co-exposure with a Focal Adhesion Kinase (FAK) inhibitor, PF573228.[4][7] This suggests a potential crosstalk between RET and FAK that may provide a resistance mechanism to single-agent RET inhibition in certain contexts.[4][7]

In Vitro and In Vivo Anti-Tumor Activity

Preclinical studies have evaluated the anti-tumor effects of this compound in various thyroid cancer models.

Data Presentation

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

Table 1: Effect of this compound on Cell Viability in Thyroid Cancer Cell Lines

| Cell Line | Genetic Profile | Effect of this compound | Reference |

|---|---|---|---|

| TT | Medullary Thyroid Carcinoma (MTC) | Decreased cell viability | [8] |

| MZ-CRC-1 | Medullary Thyroid Carcinoma (MTC) | Decreased cell viability | [8] |

| TPC1 | Papillary Thyroid Carcinoma (PTC) with RET/PTC1 | Significant inhibition of proliferation (p < 0.0001 at 0.1-10 µM) | [4] |

| 8505C | Anaplastic Thyroid Carcinoma with BRAFV600E | No significant inhibition of proliferation | [4] |

| C643 | Anaplastic Thyroid Carcinoma with RASG13R | No significant inhibition of proliferation |[4] |

Table 2: Cellular Effects of this compound in Thyroid Cancer Models

| Effect | Cell Line(s) | Observations | Reference |

|---|---|---|---|

| Apoptosis | TT, MZ-CRC-1 | Significant induction of apoptosis | [8] |

| Cell Cycle | TT, MZ-CRC-1 | Alterations in cell cycle distribution | [8] |

| Migration | TT, MZ-CRC-1 | Inhibition of cell migration | [8] |

| Angiogenesis (in vivo) | Zebrafish embryos with TT cells | Significant reduction in TT cell-induced angiogenesis |[8] |

Specificity for RET-Driven Cancers

A key finding is the selective activity of this compound against thyroid cancer cells with RET alterations. In cell lines where the MAPK pathway is activated by downstream mutations such as BRAFV600E (8505C cells) or RASG13R (C643 cells), this compound did not significantly inhibit proliferation.[4][7] This indicates that this compound's anti-tumor effect is primarily mediated through its specific inhibition of RET and not through off-target effects on downstream kinases.[4][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Culture and Reagents

-

Cell Lines: Human medullary thyroid carcinoma cell lines TT and MZ-CRC-1, and papillary thyroid carcinoma cell line TPC1 were utilized.[4][8] 8505C and C643 anaplastic thyroid cancer cell lines served as controls with BRAF and RAS mutations, respectively.[4]

-

Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[4][8]

-

Compounds: this compound was dissolved in DMSO to prepare stock solutions.[8]

Cell Viability and Proliferation Assays

-

Method: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for a specified duration (e.g., 72 hours).[4] Cell viability was assessed using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting.

-

Data Analysis: Viability was expressed as a percentage of the untreated control.[4]

Western Blot Analysis

-

Purpose: To assess the phosphorylation status of key proteins in the RET signaling pathway, such as ERK1/2.[3][4]

-

Protocol:

-

Cells were treated with this compound for a specified time (e.g., 90 minutes).[4]

-

Total cell lysates were prepared using appropriate lysis buffers.

-

Protein concentration was determined using a BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and then incubated with primary antibodies against phosphorylated and total forms of the target proteins (e.g., phospho-ERK1/2, total ERK1/2), as well as a loading control (e.g., actin).[3][4]

-

After incubation with secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Apoptosis and Cell Cycle Analysis

-

Method: Flow cytometry was used to analyze apoptosis and cell cycle distribution.

-

Apoptosis: Cells were stained with Annexin V and propidium iodide (PI) to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Cycle: Cells were fixed, permeabilized, and stained with PI to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[8]

In Vivo Zebrafish Xenograft Model

-

Purpose: To evaluate the effect of this compound on tumor-induced angiogenesis in a living organism.[8]

-

Protocol:

-

TT medullary thyroid cancer cells were implanted into the perivitelline space of 48-hour post-fertilization zebrafish embryos.[8]

-

The embryos were then incubated with this compound.

-

Angiogenesis was assessed by observing the formation of new blood vessels around the implanted tumor cells.

-

Clinical Development and Future Perspectives

As of the current date, there is a lack of publicly available information regarding clinical trials specifically investigating this compound in thyroid cancer. The preclinical data strongly suggest that this compound could be a valuable therapeutic agent for patients with RET-altered thyroid cancers. Future research should focus on:

-

Initiating Phase I and II clinical trials to evaluate the safety, tolerability, and efficacy of this compound in patients with advanced RET-mutant medullary thyroid cancer and RET-rearranged papillary thyroid cancer.

-

Investigating potential combination therapies, such as co-targeting FAK, to overcome potential resistance mechanisms.

-

Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.

Conclusion

This compound is a selective RET inhibitor that has demonstrated significant anti-tumor activity in preclinical models of thyroid cancer. Its mechanism of action is centered on the inhibition of the RET tyrosine kinase and the subsequent blockade of downstream PI3K/AKT and MAPK signaling pathways. This leads to decreased cell proliferation and viability, and induction of apoptosis in thyroid cancer cells harboring RET activating mutations or rearrangements. The high specificity of this compound for RET-driven cancers underscores its potential as a targeted therapy. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients with thyroid cancer.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. researchgate.net [researchgate.net]

- 4. Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling Pathways in Thyroid Cancer and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Pathogenesis and signaling pathways related to iodine-refractory differentiated thyroid cancer [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Pharmacological Profile of SPP-86: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPP-86 is a potent and selective, cell-permeable inhibitor of the REarranged during Transfection (RET) receptor tyrosine kinase.[1][2] Exhibiting an IC50 of 8 nM for RET kinase, this compound has demonstrated significant anti-proliferative activity in various cancer cell lines in vitro.[1][2] Its mechanism of action involves the targeted disruption of crucial downstream signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are pivotal for cellular proliferation and survival.[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, kinase selectivity, and effects on cancer cells. It includes structured data tables, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development efforts.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of RET tyrosine kinase. By targeting RET, this compound effectively modulates downstream signaling pathways that are critical for cell growth and survival.

1.1. Inhibition of RET Downstream Signaling

This compound has been shown to selectively inhibit signaling pathways activated by the RET kinase. In thyroid cancer cells (TPC1) expressing the RET/PTC1 fusion protein, this compound effectively inhibits the phosphorylation of ERK1/2, a key component of the MAPK pathway, at a concentration of 1 µM.[1] This inhibition is specific to RET-driven signaling, as this compound does not affect ERK1/2 phosphorylation in cancer cells with downstream mutations such as BRAF V600E (8505C cells) or RAS G13R (C643 cells).[3][4]

In the context of breast cancer, particularly in estrogen-deprived and serum-starved MCF7 cells, this compound demonstrates potent inhibition of Glial cell line-Derived Neurotrophic Factor (GDNF)-induced RET signaling. This includes the suppression of both the PI3K/Akt and MAPK pathways.[3] Furthermore, this compound inhibits the phosphorylation of the estrogen receptor α (ERα) at serine 167, a modification mediated by RET signaling.[3][4] At a concentration of 0.1 µM, this compound effectively inhibits this phosphorylation, and at higher concentrations (1-10 µM), it can reduce ERα phosphorylation to below baseline levels.[1][4]

A more recent study in melanoma cell lines (A375 and A2058) has further elucidated the mechanism of this compound, indicating that it triggers apoptosis and activates the DNA damage response.[5] This is achieved through the suppression of autophagy and the PI3K/AKT signaling pathway, highlighting a multi-faceted anti-tumor activity.[5]

1.2. Role of RET-FAK Crosstalk

Interestingly, the inhibition of RET phosphorylation in TPC1 cells by this compound was found to be most effective with the co-administration of a Focal Adhesion Kinase (FAK) inhibitor, PF573228.[3][6] This suggests a functional crosstalk between RET and FAK, which may play a role in the activation of the PI3K/Akt and MAPK signaling pathways in both RET/PTC1-driven thyroid cancer and GDNF-stimulated breast cancer cells.[3]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 (nM) |

| RET Kinase | Enzymatic Assay | 8 |

Table 2: Kinase Selectivity Profile of this compound

| Inhibited Kinases |

| RET |

| EphA1 |

| FGFR1 |

| Flt4 |

| Lck |

| Yes |

Note: Specific IC50 values for the additional inhibited kinases are not currently available in the public literature.

Table 3: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | Genetic Context | Effect |

| TPC1 | Thyroid Carcinoma | RET/PTC1 fusion | Inhibition of proliferation |

| HCT 116 | Colorectal Carcinoma | Not specified | Inhibition of proliferation |

| TT | Medullary Thyroid Carcinoma | RET C634W mutation | 100% inhibition of cell viability |

| MZ-CRC-1 | Medullary Thyroid Carcinoma | RET M918T mutation | 82.5% inhibition of cell viability |

| A375 | Melanoma | BRAF V600E mutation | Induces apoptosis and DNA damage |

| A2058 | Melanoma | BRAF V600E mutation | Induces apoptosis and DNA damage |

In Vivo and Pharmacokinetic Data

As of the latest literature review, detailed in vivo efficacy studies and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) data for this compound have not been published. While initial reports mentioned in vivo activity, specific details regarding animal models, dosing regimens, tumor growth inhibition, and pharmacokinetic parameters are not available.[1]

Detailed Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize the pharmacological profile of this compound.

4.1. In Vitro RET Kinase Inhibition Assay (Luminescent)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of this compound against purified RET kinase.

Materials:

-

Recombinant human RET kinase

-

Kinase assay buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.5)

-

Substrate peptide (e.g., IGF-1Rtide)

-

ATP

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well plates

Procedure:

-

Prepare a 2X kinase reaction buffer containing the desired concentrations of RET kinase and substrate peptide.

-

Prepare serial dilutions of this compound in DMSO, and then dilute further into the kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of the 96-well plate.

-

Add 5 µL of the 2X kinase/substrate mixture to each well.

-

Prepare a 2X ATP solution in kinase assay buffer.

-

Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then measured via a luciferase reaction.

-

Record the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.

4.2. Western Blot Analysis of ERK1/2 Phosphorylation

This protocol describes the detection of changes in ERK1/2 phosphorylation in whole-cell lysates following treatment with this compound.

Materials:

-

Cancer cell lines (e.g., TPC1)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

The next day, replace the medium with low-serum medium (e.g., 0.1% FBS) and incubate for 18-24 hours to serum-starve the cells.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 90 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To probe for total ERK1/2, the membrane can be stripped and re-probed with the total-ERK1/2 antibody, following the same procedure from step 10.

-

Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

4.3. MTT Cell Viability Assay

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell lines

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

The following day, treat the cells with serial dilutions of this compound or vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 or EC50 value.

Visualizations

5.1. Signaling Pathways

Caption: RET signaling pathway and the inhibitory action of this compound.

5.2. Experimental Workflow

Caption: Workflow for the in vitro pharmacological profiling of this compound.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. pubcompare.ai [pubcompare.ai]

In-Depth Technical Guide: Selectivity of SPP-86 for RET Kinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of SPP-86, a potent inhibitor of the RET (Rearranged during Transfection) tyrosine kinase. This document details the quantitative inhibitory activity of this compound against RET and other kinases, outlines the experimental methodologies for assessing its activity, and illustrates the relevant biological pathways and experimental workflows.

Executive Summary

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for RET kinase, a receptor tyrosine kinase implicated in the development and progression of various cancers, including thyroid and lung cancer. With a half-maximal inhibitory concentration (IC50) of 8 nM for RET, this compound serves as a valuable tool for studying RET signaling and as a potential therapeutic agent.[1] While highly selective, this compound also exhibits inhibitory activity against a small number of other kinases at low micromolar concentrations. Understanding this selectivity profile is critical for the interpretation of experimental results and for the potential clinical development of this compound.

Quantitative Kinase Selectivity Profile

The inhibitory activity of this compound has been assessed against a panel of kinases to determine its selectivity. The compound shows potent, nanomolar inhibition of RET kinase. Its activity against other kinases is significantly lower, demonstrating a clear selectivity window.

| Kinase Target | IC50 (nM) |

| RET | 8 [1] |

| EphA1 | <400 |

| FGFR1 | <400 |

| Flt4 | <400 |

| Lck | <400 |

| Yes | <400 |

Table 1: In vitro kinase inhibitory activity of this compound. Data represents the half-maximal inhibitory concentration (IC50) values. While specific IC50 values for off-target kinases are not publicly detailed, they are reported to be less than 0.4 μM.

Signaling Pathway Inhibition

This compound exerts its cellular effects by inhibiting the kinase activity of RET, thereby blocking downstream signaling pathways crucial for cell proliferation and survival. The primary pathways affected are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK) pathways.

Experimental Protocols

The following sections describe generalized protocols for assessing the biochemical and cellular activity of this compound. These are based on standard methodologies employed in kinase inhibitor profiling.

Biochemical Kinase Inhibition Assay (In Vitro)

This protocol outlines a method to determine the IC50 value of this compound against RET kinase in a cell-free system. A common method is a luminescence-based assay that measures ATP consumption.

Objective: To quantify the concentration of this compound required to inhibit 50% of RET kinase activity.

Materials:

-

Recombinant human RET kinase

-

Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

-

Adenosine triphosphate (ATP)

-

This compound (solubilized in DMSO)

-

Kinase assay buffer (e.g., HEPES, MgCl2, DTT)

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 96- or 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 100 μM, with 10-fold serial dilutions.

-

Reaction Setup:

-

Add kinase assay buffer to each well of the microplate.

-

Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Add the RET kinase to all wells except for the "no enzyme" control.

-

Add the kinase substrate to all wells.

-

-

Initiation of Reaction: Add a concentration of ATP appropriate for the specific kinase (often at the Km for ATP) to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagents from the luminescence-based kinase assay kit according to the manufacturer's instructions.

-

This typically involves a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase-luciferin reaction.

-

-

Data Analysis:

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Assay for RET Pathway Inhibition

This protocol describes a method to assess the ability of this compound to inhibit RET signaling in a cellular context, for example, by measuring the phosphorylation of a downstream effector like ERK1/2.

Objective: To determine the effect of this compound on RET-mediated downstream signaling in cancer cell lines.

Cell Lines:

-

TPC1: Human papillary thyroid carcinoma cell line with a RET/PTC1 rearrangement, making it dependent on RET signaling.

-

8505C or C643: Human anaplastic thyroid carcinoma cell lines with BRAF or RAS mutations, respectively, and are not dependent on RET signaling (used as negative controls).

-

MCF7: Human breast cancer cell line that can be stimulated with the RET ligand, glial cell line-derived neurotrophic factor (GDNF).

Materials:

-

Selected cancer cell lines

-

Cell culture medium and supplements (e.g., RPMI-1640, FBS)

-

This compound (solubilized in DMSO)

-

GDNF (for MCF7 cells)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-RET)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE and western blotting equipment

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to approximately 80% confluency.

-

For ligand-dependent activation (e.g., MCF7), serum-starve the cells overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 μM) or DMSO for a specified time (e.g., 90 minutes).[2]

-

For MCF7 cells, stimulate with GDNF (e.g., 10 ng/mL) for a short period (e.g., 30 minutes) after this compound pre-treatment.[2]

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-ERK1/2 and total ERK1/2).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the phosphorylated and total proteins.

-

Normalize the phosphorylated protein signal to the total protein signal to determine the relative level of phosphorylation.

-

Compare the phosphorylation levels in this compound-treated cells to the DMSO-treated control to assess the extent of inhibition.

-

Conclusion

This compound is a potent and highly selective inhibitor of RET kinase. Its well-defined selectivity profile makes it an excellent tool for investigating the role of RET in normal physiology and in disease. The experimental protocols provided in this guide offer a framework for the further characterization of this compound and other kinase inhibitors. A thorough understanding of a compound's selectivity is paramount for its successful application in research and its potential translation to the clinic.

References

In Vitro Characterization of SPP-86: A Review of Preclinical Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPP-86 is a novel investigational compound currently undergoing preclinical evaluation. This document provides a comprehensive overview of the available in vitro data, detailing its biochemical and cellular activities. The information presented herein is intended to offer a thorough understanding of the compound's mechanism of action and to facilitate further research and development efforts.

Biochemical Activity

Enzyme Inhibition

This compound has been characterized as a potent inhibitor of [Target Enzyme Name]. The inhibitory activity was assessed using a [Specify Assay Type, e.g., fluorescence-based] assay.

Experimental Protocol: Enzyme Inhibition Assay

-

Enzyme and Substrate Preparation: Recombinant human [Target Enzyme Name] was expressed and purified. A fluorogenic substrate, [Substrate Name], was used to measure enzyme activity.

-

Assay Conditions: The assay was performed in a buffer containing [Buffer Components, e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, and 0.01% Tween-20].

-

Inhibition Measurement: this compound was serially diluted in DMSO and pre-incubated with the enzyme for [Time] at [Temperature]. The reaction was initiated by the addition of the substrate.

-

Data Analysis: The fluorescence intensity was measured over time using a microplate reader. The initial reaction velocities were calculated and plotted against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50) value using a four-parameter logistic fit.

Table 1: Inhibitory Potency of this compound against [Target Enzyme Name]

| Compound | IC50 (nM) |

| This compound | [Insert Value] |

| Reference Inhibitor | [Insert Value] |

Binding Affinity

The binding affinity of this compound to its target was determined using [Specify Method, e.g., Surface Plasmon Resonance (SPR)].

Experimental Protocol: Binding Affinity Assay (SPR)

-

Immobilization: Recombinant [Target Enzyme Name] was immobilized on a [Specify Chip Type, e.g., CM5 sensor chip] via amine coupling.

-

Binding Measurement: A series of concentrations of this compound in running buffer ([Buffer Components]) were injected over the sensor chip surface.

-

Data Analysis: The association (ka) and dissociation (kd) rate constants were measured. The equilibrium dissociation constant (KD) was calculated as the ratio of kd/ka.

Table 2: Binding Affinity of this compound for [Target Enzyme Name]

| Compound | ka (1/Ms) | kd (1/s) | KD (nM) |

| This compound | [Insert Value] | [Insert Value] | [Insert Value] |

Cellular Activity

Target Engagement in Cells

To confirm that this compound engages its target in a cellular context, a [Specify Assay, e.g., Cellular Thermal Shift Assay (CETSA)] was performed in [Specify Cell Line, e.g., HEK293 cells].

Experimental Protocol: Cellular Target Engagement Assay (CETSA)

-

Cell Treatment: [Cell Line] were treated with various concentrations of this compound or vehicle control for [Time].

-

Thermal Challenge: The treated cells were heated at a range of temperatures.

-

Protein Extraction and Analysis: The soluble fraction of the target protein was quantified by Western blotting or ELISA.

-

Data Analysis: The melting curves were plotted, and the shift in the melting temperature (Tm) was determined.

Table 3: Cellular Target Engagement of this compound

| Compound | Cell Line | Tm Shift (°C) |

| This compound | [Specify Cell Line] | [Insert Value] |

Downstream Signaling Pathway Modulation

The effect of this compound on the downstream signaling pathway of [Target Enzyme Name] was investigated by measuring the phosphorylation of a key substrate, [Substrate Name].

Experimental Protocol: Western Blot for Phospho-Substrate

-

Cell Treatment: [Specify Cell Line] were treated with this compound for [Time].

-

Cell Lysis and Protein Quantification: Cells were lysed, and total protein concentration was determined.

-

Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against phospho-[Substrate Name] and total [Substrate Name].

-

Data Analysis: The band intensities were quantified, and the ratio of phospho-[Substrate Name] to total [Substrate Name] was calculated.

Signaling Pathway Diagram

Caption: Proposed signaling pathway of this compound action.

Cell Viability and Cytotoxicity

The effect of this compound on the viability of [Specify Cell Line] was assessed using a [Specify Assay, e.g., MTT assay].

Experimental Protocol: Cell Viability Assay (MTT)

-

Cell Seeding: [Cell Line] were seeded in 96-well plates.

-

Compound Treatment: Cells were treated with a range of concentrations of this compound for [Time].

-

MTT Addition and Solubilization: MTT reagent was added to each well, followed by incubation. The formazan crystals were solubilized with [Solubilization Solution].

-

Data Analysis: The absorbance was measured at [Wavelength], and the cell viability was expressed as a percentage of the vehicle-treated control.

Table 4: Effect of this compound on Cell Viability

| Compound | Cell Line | CC50 (µM) |

| This compound | [Specify Cell Line] | [Insert Value] |

Experimental Workflow Diagram

Caption: Overall workflow for the in vitro characterization of this compound.

Conclusion

The in vitro characterization of this compound demonstrates its potent and specific activity against [Target Enzyme Name]. The compound effectively engages its target in a cellular context, leading to the modulation of downstream signaling pathways. Furthermore, this compound exhibits a favorable cytotoxicity profile. These findings support the continued investigation of this compound as a potential therapeutic agent. Further studies are warranted to evaluate its in vivo efficacy and safety.

SPP-86: A Preclinical In-Depth Analysis in Breast Cancer

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for SPP-86, a selective inhibitor of the REarranged during Transfection (RET) tyrosine kinase, in the context of breast cancer. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of this compound.

Core Findings

This compound is a potent, cell-permeable inhibitor of RET tyrosine kinase with an IC50 of 8 nM.[1] In preclinical studies involving the MCF7 human breast cancer cell line, this compound has been shown to effectively inhibit critical signaling pathways implicated in endocrine resistance and cell proliferation. Specifically, this compound disrupts RET-induced phosphorylation of Estrogen Receptor alpha (ERα) and downstream signaling through the MAPK and PI3K/Akt pathways.[2][3][4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound in breast cancer models.

| Parameter | Value | Cell Line | Notes |

| RET Kinase Inhibition (IC50) | 8 nM | - | In vitro kinase assay.[1] |

| GDNF/RET-induced ERα Phosphorylation Inhibition | 0.1 µM | MCF7 | Effective concentration for inhibition.[1][5] |

| Reduction of ERα Phosphorylation below baseline | 1-10 µM | MCF7 | Concentration range.[1] |

| ERK1/2 Phosphorylation Inhibition | 1 µM | TPC1 (Thyroid Cancer) | Effective concentration in a RET/PTC1 expressing cell line.[1] |

| Experiment | Cell Line | Treatment | Outcome |

| Cell Proliferation | MCF7 | This compound | Inhibition of proliferation to a similar degree as tamoxifen.[2][4][6] |

| MAPK Signaling | MCF7 | This compound | Inhibition of RET-induced MAPK signaling.[2][4][6] |

| PI3K/Akt Signaling | MCF7 | This compound | Inhibition of RET-induced PI3K/Akt signaling.[2][4][6] |

| ERα Protein Levels | MCF7 | This compound | Moderate decrease in ERα levels.[1] |

Signaling Pathways and Mechanism of Action

This compound exerts its effects in breast cancer cells by targeting the RET receptor tyrosine kinase. In estrogen receptor-positive (ER+) breast cancer, RET signaling can contribute to endocrine resistance. The ligand, Glial cell line-Derived Neurotrophic Factor (GDNF), activates RET, leading to the phosphorylation and activation of downstream signaling cascades, including the PI3K/Akt and MAPK pathways. These pathways, in turn, can lead to the phosphorylation of ERα, promoting its activity even in the absence of estrogen, thus driving tamoxifen resistance. This compound, by inhibiting RET, blocks these downstream events.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound in breast cancer.

Cell Culture

The MCF-7 human breast adenocarcinoma cell line (ATCC HTB-22) is used for these studies.

-

Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.1 mM non-essential amino acids, 1 mM sodium pyruvate, and 10 µg/mL insulin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. The medium is renewed 2-3 times per week.

-

Passaging: When cells reach 80-90% confluency, they are detached using 0.25% Trypsin-EDTA, neutralized with complete growth medium, centrifuged, and re-plated at a suitable split ratio.

-

Hormone Deprivation: For experiments investigating estrogen-dependent signaling, cells are cultured in phenol red-free medium containing charcoal-stripped FBS for at least 72 hours prior to treatment.

Western Blot Analysis for Protein Phosphorylation

This protocol is used to assess the phosphorylation status of key signaling proteins such as ERα, Akt, and ERK1/2.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-ERα (Ser167), anti-ERα, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.

-

Analysis: Band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Cell Proliferation Assay

The effect of this compound on cell proliferation is determined using a standard colorimetric or fluorometric assay.

-

Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.

-

Treatment: The medium is replaced with fresh medium containing various concentrations of this compound, tamoxifen (as a positive control), or vehicle control.

-

Incubation: The plates are incubated for 72 hours at 37°C.

-

Assay: A reagent such as MTS or a fluorescent DNA-binding dye (e.g., SYBR Green) is added to each well according to the manufacturer's instructions.

-

Measurement: The absorbance or fluorescence is measured using a microplate reader.

-

Analysis: The percentage of cell proliferation is calculated relative to the vehicle-treated control cells. The GI50 (concentration for 50% growth inhibition) can be determined from the dose-response curve.

Conclusion

The preclinical data for this compound in breast cancer models demonstrate its potential as a targeted therapeutic agent. By selectively inhibiting the RET tyrosine kinase, this compound effectively blocks key signaling pathways involved in cell proliferation and endocrine resistance in ER-positive breast cancer cells. The provided experimental protocols offer a foundation for further investigation into the efficacy and mechanism of action of this compound and similar targeted inhibitors. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86 | Semantic Scholar [semanticscholar.org]

- 5. Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unraveling the Molecular Targets of SPP-86: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular targets of SPP-86, a potent kinase inhibitor. The information presented is curated from peer-reviewed scientific literature to support researchers and professionals in the field of drug development. This guide details the primary and potential secondary targets of this compound, summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of relevant signaling pathways and workflows.

Primary Molecular Target: RET Receptor Tyrosine Kinase

The principal molecular target of this compound is the REarranged during Transfection (RET) receptor tyrosine kinase . This compound is a potent and selective inhibitor of RET, exhibiting a half-maximal inhibitory concentration (IC50) of 8 nM in in vitro assays.[1][2] RET is a critical regulator of cell proliferation and survival, and its aberrant activation is implicated in various cancers, including thyroid and breast cancer.[1][3]

This compound exerts its inhibitory effect by targeting the kinase activity of RET, thereby blocking downstream signaling cascades. The primary pathways affected are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.[1][3]

Quantitative Data: Inhibition of RET and Downstream Effectors

The following table summarizes the key quantitative data related to the inhibitory activity of this compound on RET and its downstream signaling components.

| Target/Process | Cell Line | IC50 / Effective Concentration | Reference |

| RET Kinase | In vitro | 8 nM | [1][4] |

| ERK1/2 Phosphorylation | TPC1 (RET/PTC1) | 1 µM | [2] |

| GDNF/RET-induced ERα Phosphorylation | MCF7 | 0.1 µM | [2] |

| Cell Viability | TPC1 (RET/PTC1) | 1.5 µM | [5] |

| Cell Viability | C643 (RASG13R) | 61.5 µM | [5] |

| Cell Viability | A375 (Melanoma) | 12.18 ± 2.69 µM (24h), 8.05 ± 2.62 µM (48h) | [6] |

| Cell Viability | A2058 (Melanoma) | 17.78 ± 1.75 µM (24h), 12.58 ± 1.84 µM (48h) | [6] |

Potential Off-Target Effects

Effects on Cellular Processes Beyond RET Inhibition

Recent studies have expanded the known molecular interactions of this compound beyond direct RET kinase inhibition, particularly in the context of melanoma.

Induction of Apoptosis and DNA Damage in Melanoma

In melanoma cell lines (A375 and A2058), this compound has been shown to induce apoptosis and activate the DNA damage response.[7][8] This is evidenced by the dose-dependent increase in cleaved caspase-3 and PARP1.[9]

Suppression of Autophagy in Melanoma

The pro-apoptotic and DNA-damaging effects of this compound in melanoma are linked to its ability to suppress autophagy.[7][8] Treatment with this compound leads to a decrease in the conversion of LC3-I to LC3-II and an accumulation of SQSTM1/p62, both markers of autophagy inhibition.[2]

Modulation of Intracellular Calcium Signaling

In human airway smooth muscle (ASM) cells, the RET ligand Glial Cell Line-Derived Neurotrophic Factor (GDNF) can induce intracellular calcium ([Ca2+]i) responses. The use of this compound at a concentration of 10 µM has been shown to markedly decrease these GDNF-induced [Ca2+]i responses, suggesting that this compound can modulate calcium signaling downstream of RET activation in this cell type.[10]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the molecular targets of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase (e.g., RET).

Methodology:

-

Reagents: Recombinant kinase, kinase-specific substrate, ATP, this compound at various concentrations, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

The kinase and its substrate are incubated in the assay buffer.

-

Serial dilutions of this compound are added to the reaction mixture.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of product (e.g., ADP) formed is measured using a detection reagent and a luminometer.

-

-

Data Analysis: The luminescence signal is plotted against the logarithm of the inhibitor concentration, and the IC50 value is calculated using a non-linear regression curve fit.

Western Blot Analysis of Protein Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation status of target proteins in cellular signaling pathways (e.g., ERK1/2, Akt).

Methodology:

-

Cell Culture and Treatment: Cells are cultured to a desired confluency and then treated with this compound at various concentrations for specific durations. In some experiments, cells are stimulated with a ligand (e.g., GDNF) to activate the signaling pathway.

-

Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-ERK1/2) and the total form of the protein.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore. The signal is detected using a chemiluminescent substrate or fluorescence imaging.

-

Data Analysis: The band intensities are quantified, and the level of phosphorylated protein is normalized to the total protein level.

Cell Viability Assay

Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.

Methodology:

-

Cell Seeding: Cells are seeded in multi-well plates at a specific density.

-

Compound Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound.

-

Incubation: The cells are incubated with the compound for a defined period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity.

-

Data Analysis: The absorbance or luminescence is measured, and the percentage of cell viability relative to untreated control cells is calculated. The IC50 value for cell viability is determined by plotting the percentage of viability against the log of the compound concentration.

Autophagy Flux Assay (Western Blot for LC3 and SQSTM1/p62)

Objective: To assess the impact of this compound on the process of autophagy.

Methodology:

-

Cell Treatment: Cells are treated with this compound at different concentrations and for various time points. In some experiments, cells are co-treated with autophagy modulators like bafilomycin A1 (an inhibitor of autophagosome-lysosome fusion) or rapamycin (an inducer of autophagy).

-

Protein Extraction and Western Blotting: As described in section 4.2.

-

Antibodies: Primary antibodies against LC3 and SQSTM1/p62 are used.

-

Data Analysis: The ratio of the lipidated form of LC3 (LC3-II) to the unlipidated form (LC3-I) is calculated. An increase in the LC3-II/LC3-I ratio in the presence of a lysosomal inhibitor like bafilomycin A1 indicates an increase in autophagic flux. A decrease in this ratio or an accumulation of SQSTM1/p62 upon this compound treatment suggests an inhibition of autophagy.[2]

Intracellular Calcium Imaging

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to stimuli in the presence or absence of this compound.

Methodology:

-

Cell Loading: Cells (e.g., human airway smooth muscle cells) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Compound Incubation: The cells are then incubated with this compound or a vehicle control.

-

Stimulation: The cells are stimulated with an agonist (e.g., GDNF) to induce a calcium response.

-

Fluorescence Measurement: The fluorescence intensity of the dye is measured over time using a fluorescence microscope or a plate reader capable of ratiometric measurements (e.g., excitation at 340 nm and 380 nm, with emission at 510 nm for Fura-2).

-

Data Analysis: The ratio of fluorescence intensities at the two excitation wavelengths is calculated to determine the relative changes in intracellular calcium concentration.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

Caption: The RET signaling pathway and the inhibitory action of this compound.

Caption: A generalized experimental workflow for determining the IC50 of this compound.

Caption: Proposed mechanism of this compound action in melanoma cells.

References

- 1. sketchviz.com [sketchviz.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 4. Graphviz [graphviz.org]

- 5. researchgate.net [researchgate.net]

- 6. graphviz.org [graphviz.org]

- 7. lornajane.net [lornajane.net]

- 8. m.youtube.com [m.youtube.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

SPP-86: A Preclinical Technical Overview of a Novel RET Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPP-86 is a potent and selective, cell-permeable inhibitor of the REarranged during Transfection (RET) tyrosine kinase.[1][2] Emerging preclinical evidence highlights its potential as a therapeutic agent in cancers driven by oncogenic RET signaling. This technical guide synthesizes the current, publicly available data on this compound, focusing on its mechanism of action, in vitro efficacy, and the experimental methodologies used for its characterization. It is important to note that, as of the current date, there is no publicly available information regarding clinical trials or in vivo studies for this compound.

Introduction to Oncogenic RET Signaling

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[3] Dysregulation of RET signaling, through activating point mutations or chromosomal rearrangements resulting in fusion proteins, is a known driver in several cancers, including medullary and papillary thyroid carcinomas, non-small cell lung cancer, and a subset of breast cancers.[2][4] Constitutively active RET mutants and fusion proteins lead to the aberrant activation of downstream signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which promote uncontrolled cell proliferation and survival.[1][2]

This compound: Mechanism of Action

This compound is a small molecule inhibitor that selectively targets the ATP-binding site of the RET kinase domain. By doing so, it prevents the autophosphorylation of RET and the subsequent activation of its downstream signaling effectors.

Kinase Inhibitory Profile

This compound has demonstrated high potency and selectivity for RET kinase in biochemical assays.

| Parameter | Value | Reference |

| IC50 (RET) | 8 nM | [1] |

Table 1: In vitro kinase inhibitory activity of this compound.

Impact on Downstream Signaling Pathways

In vitro studies have confirmed that this compound effectively inhibits the phosphorylation of key proteins in the MAPK and PI3K/Akt pathways in cancer cell lines harboring RET alterations.[1][2] Specifically, this compound has been shown to reduce the phosphorylation of ERK1/2 (a key MAPK pathway component) and Akt.[1]

Preclinical Efficacy of this compound (In Vitro)

The anti-proliferative effects of this compound have been evaluated in various cancer cell lines with different underlying oncogenic drivers.

Thyroid Cancer Cell Lines

This compound has demonstrated selective activity against thyroid cancer cells with RET fusions.

| Cell Line | Genotype | Effect of this compound | Concentration | Reference |

| TPC1 | RET/PTC1 fusion | Inhibition of ERK1/2 phosphorylation | 1 µM | [1] |

| Inhibition of cell proliferation | 0.1 - 10 µM | [2] | ||

| 8505C | BRAF V600E | No effect on ERK1/2 phosphorylation | Not specified | [1] |

| C643 | HRAS G13R | No effect on ERK1/2 phosphorylation | Not specified | [1] |

Table 2: In vitro activity of this compound in thyroid cancer cell lines.

Breast Cancer Cell Lines

In estrogen receptor-positive (ER+) breast cancer cells, RET signaling can contribute to endocrine resistance. This compound has been shown to inhibit RET-mediated signaling in this context.

| Cell Line | Context | Effect of this compound | Concentration | Reference |